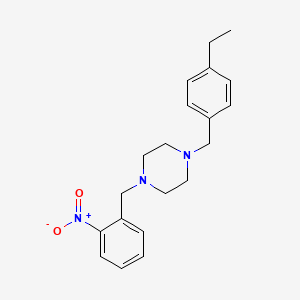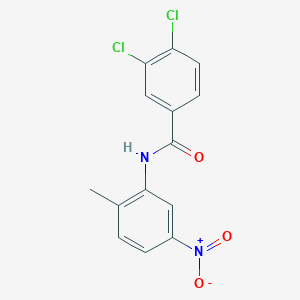
3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is an organic compound with the molecular formula C14H10Cl2N2O3. This compound is characterized by the presence of two chlorine atoms, a nitro group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-methyl-5-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of chlorine atoms can lead to various substituted benzamides.
科学研究应用
3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 3,5-dichloro-N-(2-methyl-5-nitrophenyl)benzamide
- 3,4-dichloro-N-(4-nitrophenyl)benzamide
- 3,4-dichloro-N-(2-methyl-3-nitrophenyl)benzamide
Uniqueness
3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both chlorine atoms and a nitro group in specific positions on the benzene ring distinguishes it from other similar compounds, leading to different properties and applications.
属性
IUPAC Name |
3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-4-10(18(20)21)7-13(8)17-14(19)9-3-5-11(15)12(16)6-9/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTZANIRORZXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
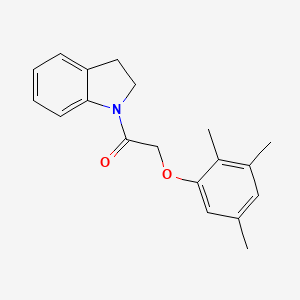
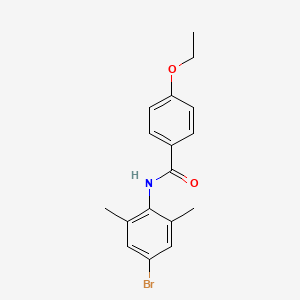
![1-(3-Chloro-4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5813599.png)
![3-[(4-methoxybenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813621.png)
![2-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5813622.png)
![10-ethyl-4,4-dimethyl-5-oxa-8-thia-10,12,13,14,15-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),11,13-tetraen-16-one](/img/structure/B5813628.png)
![2-(4-isopropylphenyl)-6-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5813633.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B5813641.png)
![4-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE](/img/structure/B5813647.png)
![N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}propanamide](/img/structure/B5813660.png)
![5-bromo-N-[(2-fluorophenyl)methyl]furan-2-carboxamide](/img/structure/B5813669.png)
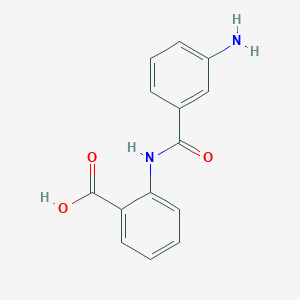
![(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE](/img/structure/B5813691.png)
